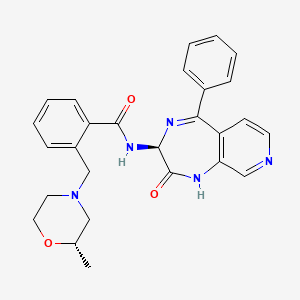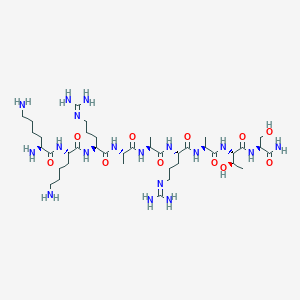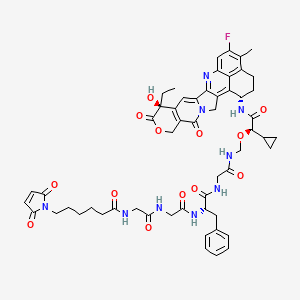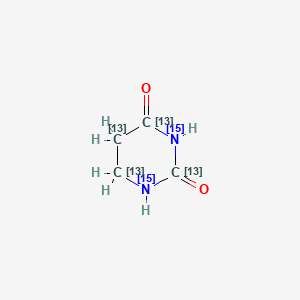
2'-Deoxyguanosine-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine-d13 is a deuterium-labeled analog of 2’-deoxyguanosine, which is a nucleoside composed of the base guanine attached to a deoxyribose sugar. This compound is used primarily in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyguanosine-d13 involves the incorporation of deuterium atoms into the 2’-deoxyguanosine molecule. One efficient method for synthesizing 2’-deoxyguanosine involves an enzymatic cascade using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum . The reaction conditions typically include a Tris-HCl buffer (100 mM, pH 8.0) containing whole-cell catalysts, potassium phosphate, thymidine, guanine, and magnesium chloride .
Industrial Production Methods
Industrial production of 2’-deoxyguanosine-d13 can be achieved through whole-cell catalysis, which is advantageous due to its high efficiency and lower environmental impact compared to traditional chemical synthesis methods. The process involves the use of engineered enzymes to catalyze the reaction in a one-pot system, yielding high conversion rates and time-space yields .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of 2’-deoxyguanosine to form 8-oxo-7,8-dihydro-2’-deoxyguanosine, which is a common biomarker for oxidative stress .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and ascorbate are commonly used reagents for the oxidation of 2’-deoxyguanosine.
Reduction: Specific reducing agents can be used to revert oxidized forms of 2’-deoxyguanosine back to its original state.
Substitution: Various nucleophiles can be used to substitute functional groups on the guanine base.
Major Products
The major products formed from these reactions include 8-oxo-7,8-dihydro-2’-deoxyguanosine and other oxidized derivatives .
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine-d13 is widely used in scientific research due to its stable isotope labeling. It is employed in:
Mecanismo De Acción
The mechanism of action of 2’-deoxyguanosine-d13 involves its incorporation into DNA, where it can be used to study DNA replication and repair processes. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: The non-labeled form of the compound, used in similar research applications but without the benefits of stable isotope labeling.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: An oxidized form of 2’-deoxyguanosine, used as a biomarker for oxidative stress.
2’-Deoxyadenosine: Another nucleoside analog used in research, with different base pairing properties and applications.
Uniqueness
2’-Deoxyguanosine-d13 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in research applications where accurate tracking and measurement are crucial .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1,8-dideuterio-2-(dideuterioamino)-9-[(2S,4R,5S)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D,16D,17D/hD3 |
Clave InChI |
YKBGVTZYEHREMT-FGSOSAQJSA-N |
SMILES isomérico |
[2H]C1=NC2=C(N1[C@@]3(C([C@@]([C@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)





![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)





